2,7-Dibromo-10-methylacridin-1(10H)-one
Description
2,7-Dibromo-10-methylacridin-1(10H)-one is a halogenated acridinone derivative featuring a fused tricyclic aromatic system with bromine substituents at positions 2 and 7, along with a methyl group at position 10. Acridinones are structurally related to anthraquinones and are known for their diverse applications in medicinal chemistry, materials science, and photodynamic therapy.
Properties
Molecular Formula |
C14H9Br2NO |
|---|---|
Molecular Weight |
367.03 g/mol |
IUPAC Name |
2,7-dibromo-10-methylacridin-1-one |
InChI |
InChI=1S/C14H9Br2NO/c1-17-12-4-2-9(15)6-8(12)7-10-13(17)5-3-11(16)14(10)18/h2-7H,1H3 |
InChI Key |
CKVUBARMFKDJNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C3C1=CC=C(C3=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-methylacridin-1(10H)-one typically involves the bromination of 10-methylacridin-1(10H)-one. This can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction may require a solvent such as acetic acid or chloroform and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-10-methylacridin-1(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acridinone core can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-10-methylacridin-1(10H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The bromine atoms and the acridinone core can play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the properties of acridinone derivatives. Below is a comparative analysis with structurally related compounds:
- Methyl vs. Phenyl Groups : The 10-methyl group in the target compound likely improves solubility in organic solvents compared to phenyl-substituted analogs (e.g., 2e, 2f), which exhibit higher melting points due to π-π stacking .
Structural Similarity and Drug Likeness
- Similarity Scores: The target compound shares ~0.84 structural similarity with [7497-52-1] (unsubstituted acridinone), suggesting conserved core pharmacophore features .
- LogP Predictions : Bromine substituents likely increase the logP (predicted >3.0) compared to 1-hydroxy-3-methoxyacridin-9(10H)-one (logP 2.4), impacting membrane permeability .
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